

# Technical Support Center: Enhancing Oral Bioavailability of JNJ-39758979

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## Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of **JNJ-39758979** for oral administration. The focus is on strategies to improve its oral bioavailability for preclinical research applications.

**JNJ-39758979** is a potent and selective histamine H4 receptor antagonist.[1][2] While it is orally active, preclinical data indicate an oral bioavailability of approximately 36%, suggesting that there is significant room for improvement to ensure consistent and optimal exposure in experimental settings.[3][4] It is important to note that the clinical development of **JNJ-39758979** was discontinued due to safety concerns, specifically drug-induced agranulocytosis.[5][6] The information provided here is intended for research purposes only.

## Frequently Asked Questions (FAQs)

**Q1:** What is the reported oral bioavailability of **JNJ-39758979** and what are the potential reasons for it being suboptimal?

**A1:** The oral bioavailability (F) of **JNJ-39758979** has been reported to be around 36% in preclinical models.[3][4] While the dihydrochloride salt is water-soluble, the moderate bioavailability suggests that factors other than poor solubility may be limiting its absorption. Potential reasons could include:

- Low intestinal permeability: The molecule may not efficiently cross the intestinal epithelium.

- Efflux transporter activity: **JNJ-39758979** could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.
- Gastrointestinal instability: Although less likely for a stable molecule, degradation in the GI tract could be a contributing factor.

Notably, in vitro studies have shown that **JNJ-39758979** is metabolically stable in liver microsomes from humans and other species, suggesting that first-pass metabolism is not the primary cause of its incomplete bioavailability.[\[3\]](#)[\[4\]](#)

Q2: Is **JNJ-39758979** a poorly soluble compound?

A2: The solubility of **JNJ-39758979** can be formulation-dependent. Its dihydrochloride salt is soluble in water.[\[7\]](#) However, the free base may have lower aqueous solubility. The pH of the gastrointestinal tract can influence the ionization state and, consequently, the solubility of the compound. Therefore, while it may not be classified as a classic "brick dust" insoluble compound, its solubility in the varying pH environments of the gut could still be a factor affecting its dissolution and absorption.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a compound like **JNJ-39758979**?

A3: Given the potential for permeability-limited absorption, key strategies would include:

- Permeation enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.
- Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with intestinal lipid absorption pathways.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Amorphous solid dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate and apparent solubility can be significantly increased.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Nanoparticle engineering: Reducing the particle size to the nanoscale can increase the surface area for dissolution.

## Troubleshooting Guides

### Issue 1: High Variability in In Vivo Exposure After Oral Dosing

Possible Cause: Inconsistent dissolution or absorption of the administered formulation.

Troubleshooting Steps:

- Characterize the solid-state properties of your drug substance: Ensure you are using a consistent salt form and polymorphic state.
- Evaluate different formulation vehicles: If using a simple suspension, consider alternative vehicles with wetting agents or viscosity modifiers.
- Develop an enabling formulation: For more consistent absorption, consider formulating **JNJ-39758979** as a solid dispersion or a lipid-based formulation like SEDDS.

### Issue 2: Low In Vivo Exposure Despite Good In Vitro Dissolution

Possible Cause: Poor intestinal permeability or active efflux.

Troubleshooting Steps:

- Conduct an in vitro permeability assay: Use a Caco-2 cell monolayer model to assess the apparent permeability (Papp) of **JNJ-39758979**. A low Papp value would suggest that permeability is a limiting factor.
- Investigate active efflux: In the Caco-2 model, determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-gp.
- Co-administer with a P-gp inhibitor: In preclinical models, co-dosing with a known P-gp inhibitor (e.g., verapamil, although specificity should be considered) can help to confirm if efflux is a significant barrier to absorption.

## Quantitative Data Summary

Parameter	Value	Species	Reference
Oral Bioavailability (F)	36%	Preclinical model	[3][4]
Cmax (10 mg/kg, p.o.)	0.3 µM	Preclinical model	[3][4]
t1/2 (10 mg/kg, p.o.)	7.5 hours	Preclinical model	[3][4]
Ki (human H4 receptor)	12.5 nM	In vitro	[1][2]
In vitro metabolic stability (t1/2)	>120 min	Human, rat, dog, monkey liver microsomes	[3][4]

## Experimental Protocols

### Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of **JNJ-39758979**.

Methodology:

- Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Permeability Measurement (Apical to Basolateral):
  - Add **JNJ-39758979** solution (in a transport buffer like HBSS) to the apical (donor) side of the Transwell insert.
  - At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) side.

- Analyze the concentration of **JNJ-39758979** in the samples using a validated analytical method (e.g., LC-MS/MS).
- Efflux Measurement (Basolateral to Apical):
  - Add **JNJ-39758979** solution to the basolateral (donor) side.
  - Take samples from the apical (receiver) side at the same time points.
- Data Analysis:
  - Calculate the apparent permeability coefficient ( $P_{app}$ ) for both directions.
  - Determine the efflux ratio ( $P_{app}(B-A) / P_{app}(A-B)$ ).

## Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

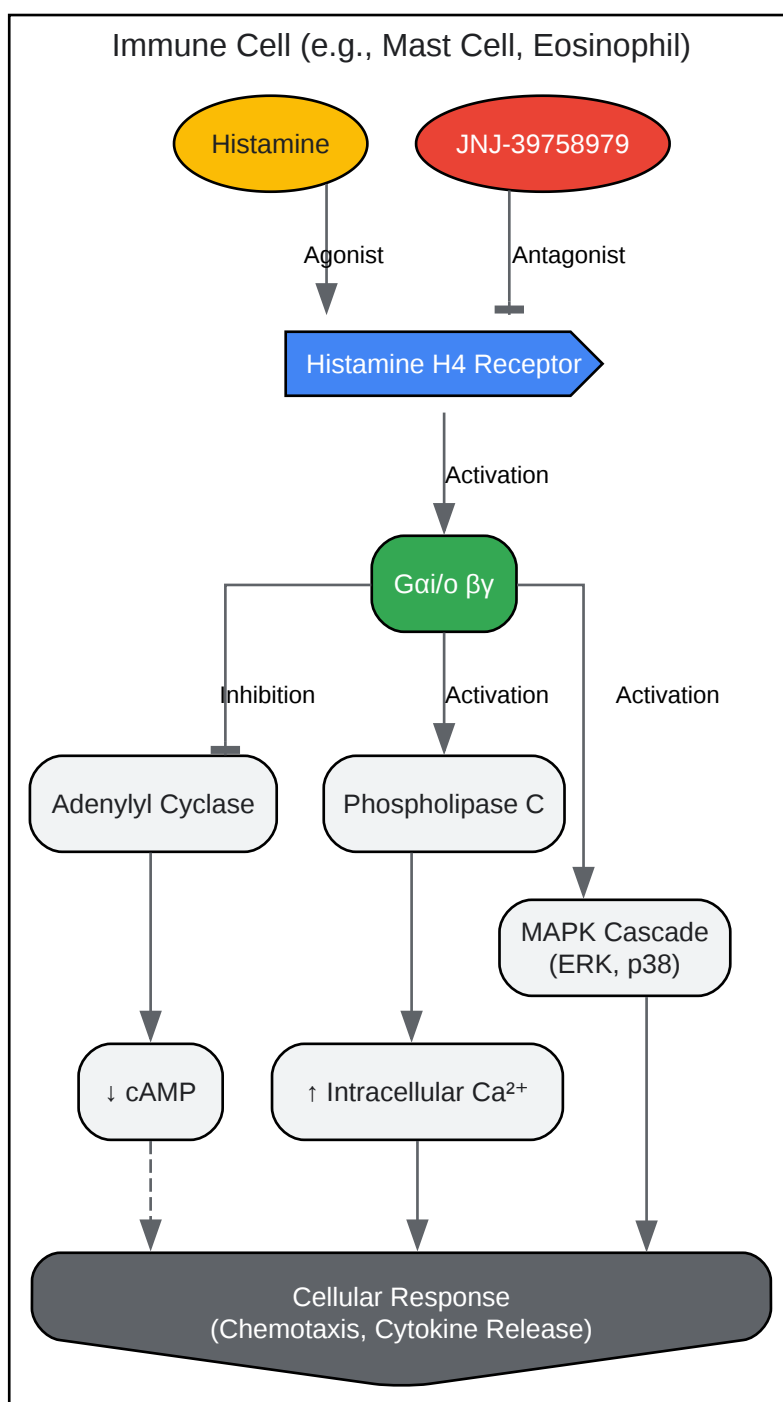
Objective: To enhance the dissolution rate and apparent solubility of **JNJ-39758979**.

Methodology:

- Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
- Solvent System: Identify a common solvent that can dissolve both **JNJ-39758979** and the selected polymer (e.g., methanol, ethanol, or a mixture).
- Preparation:
  - Dissolve **JNJ-39758979** and the polymer in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
  - Remove the solvent under vacuum using a rotary evaporator.
  - Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
- Characterization:
  - Mill the dried solid dispersion into a fine powder.

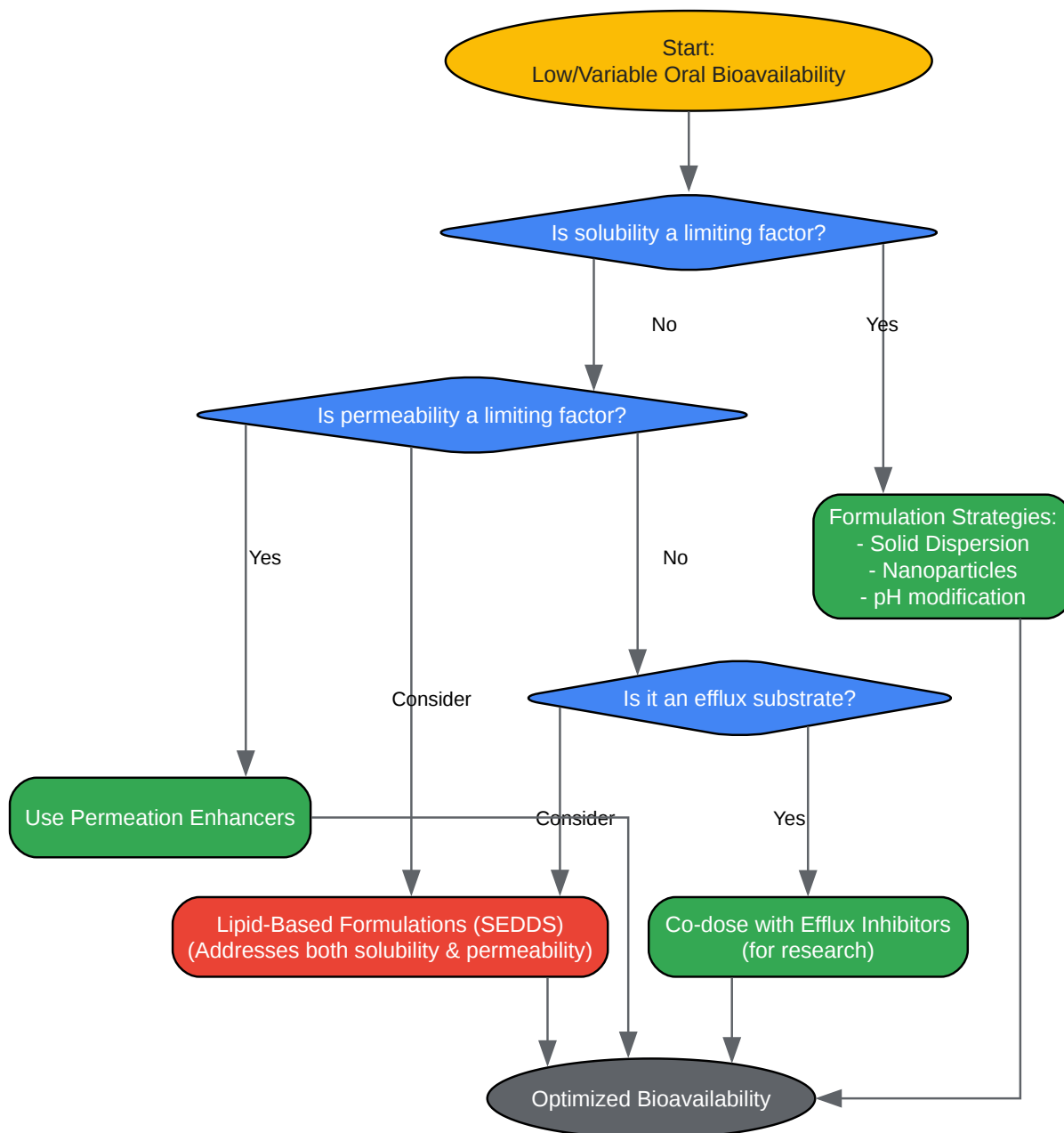
- Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
- Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion to the crystalline drug.

## Visualizations



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Caption: Signaling pathway of the Histamine H4 Receptor.



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Caption: Troubleshooting workflow for improving oral bioavailability.

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